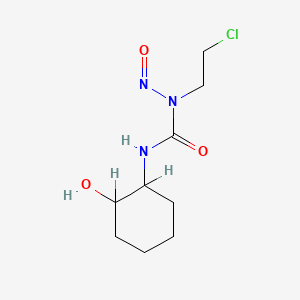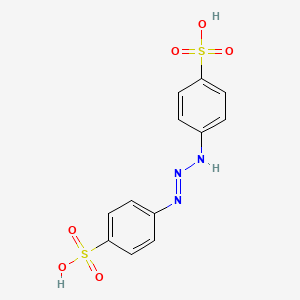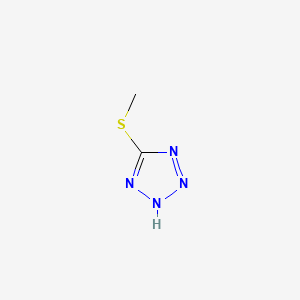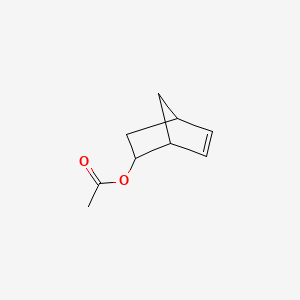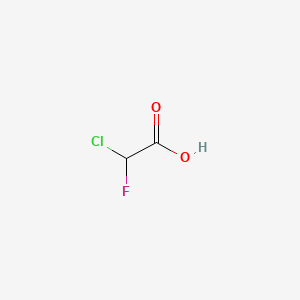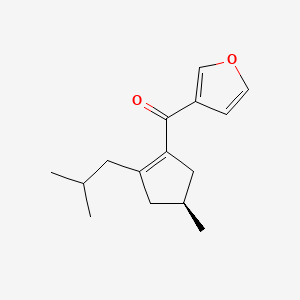![molecular formula C17H20N2O9S B1211396 4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(D-prolinosulfonyl)benzoyl]-L-glutamic acid is a sulfonamide, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid, a N-acyl-L-glutamic acid and a D-proline derivative.
Scientific Research Applications
Oxidative Stress and Protein Analysis
Glutamic semialdehyde, a product of the oxidation of arginine and proline, is a significant contributor to protein carbonyls in tissues. The quantitation of such compounds, including those derived from glutamic acid, provides specific information on the oxidative status of proteins. This is crucial in understanding pathology and aging, and can be used in various biological samples such as tissue protein and cell cultures (Requena, Levine, & Stadtman, 2003).
Biochemical Pathways and Microbiology
The interconversion of glutamic acid and proline has been studied in microorganisms like Escherichia coli. This research provides insights into the biochemical pathways of amino acids and their transformation, which is essential for understanding microbial physiology and metabolism (Strecker, 1957).
Synthesis and Inhibition Studies
Recent studies include the synthesis of benzyloxy-S-glutamic acid derivatives, utilizing glutamic acid for the inhibition of excitatory amino acid transporters. This research has implications for the development of novel pharmaceutical compounds (Tamborini et al., 2009).
Enzymatic Reactions and Metabolism
The synthesis of β-hydroxy derivatives of L-glutamic acid, as part of peptide/protein studies, demonstrates the importance of glutamic acid derivatives in understanding and manipulating enzymatic reactions and metabolism (Kumar & Chattopadhyay, 2015).
Neurochemistry and Pharmacology
Investigations into the role of glutamic acid in the central nervous system, particularly its excessive levels associated with neurodegenerative disorders, have led to the development of Glu receptor antagonists. This research is pivotal for therapeutic interventions in neurological diseases (Catarzi, Colotta, & Varano, 2007).
Proline Synthesis and Arginine Synthesis
Understanding the biosynthesis of amino acids like proline and arginine, where glutamic acid contributes significantly, is essential for comprehending plant nitrogen metabolism and its applications in agriculture and plant science (Thompson, 1980).
properties
Product Name |
4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline |
|---|---|
Molecular Formula |
C17H20N2O9S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2R)-2-carboxypyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H20N2O9S/c20-14(21)8-7-12(16(23)24)18-15(22)10-3-5-11(6-4-10)29(27,28)19-9-1-2-13(19)17(25)26/h3-6,12-13H,1-2,7-9H2,(H,18,22)(H,20,21)(H,23,24)(H,25,26)/t12-,13+/m0/s1 |
InChI Key |
NDDOUBGQRWFVQM-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



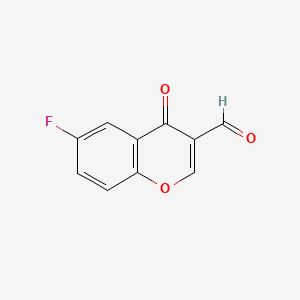
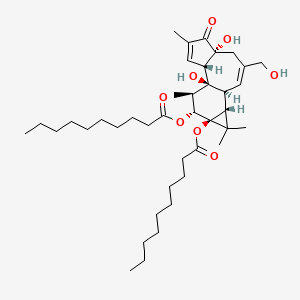
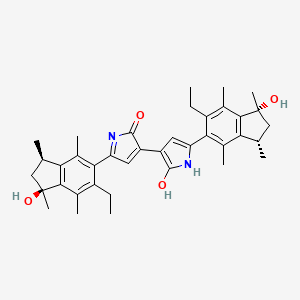
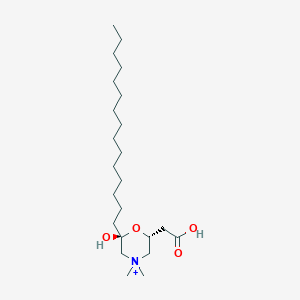
![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)
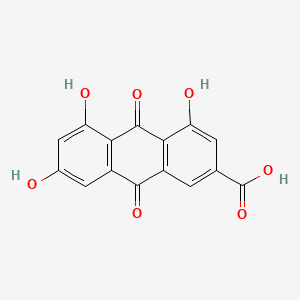
![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)
